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This guide provides a detailed comparative analysis of the immune costimulatory receptor
CD137 (also known as 4-1BB or TNFRSF9) and its agonistic analogs. CD137 is a key target in
cancer immunotherapy due to its role in enhancing the activation, proliferation, and survival of
T cells and Natural Killer (NK) cells.[1][2][3] This document summarizes the performance of
various CD137 agonists, supported by experimental data, to aid in research and development
efforts.

Introduction to CD137

CD137 is a member of the tumor necrosis factor receptor superfamily (TNFRSF) and is
inducibly expressed on activated immune cells, including CD4+ and CD8+ T cells, regulatory T
cells (Tregs), and NK cells.[2][4] Its natural ligand, CD137L (4-1BBL), is primarily expressed on
antigen-presenting cells (APCs) such as dendritic cells, macrophages, and activated B cells.
The interaction between CD137 and CD137L delivers a costimulatory signal to the T cell,
promoting a robust and durable anti-tumor immune response. This has made CD137 an
attractive target for therapeutic intervention with agonistic antibodies and other molecules
designed to mimic the natural ligand and enhance anti-cancer immunity.

CD137 Signaling Pathway

Upon engagement by CD137L or an agonistic analog, CD137 receptors trimerize, leading to
the recruitment of TNF receptor-associated factors (TRAFs), primarily TRAF1 and TRAF2. This
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initiates downstream signaling cascades, including the activation of nuclear factor-kB (NF-kB)
and mitogen-activated protein kinases (MAPKS). These pathways ultimately result in enhanced
T cell proliferation, survival, cytokine secretion (e.g., IFN-y), and cytotoxic activity.
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Figure 1: Simplified CD137 Signaling Pathway.

Comparative Performance of CD137 Agonists

The development of CD137 agonists has seen the emergence of first and second-generation
molecules with distinct characteristics. The primary goal is to maximize anti-tumor efficacy
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while minimizing toxicity, particularly hepatotoxicity, which was a significant issue with early
agonists.

First-Generation Agonistic Antibodies

The first generation of CD137 agonists to enter clinical trials were the monoclonal antibodies
Urelumab (BMS-663513) and Utomilumab (PF-05082566). These two antibodies have different
properties that have significantly influenced the development of subsequent agonists.

Parameter Urelumab (BMS-663513) Utomilumab (PF-05082566)
Antibody Isotype Human IgG4 Human IgG2

Binding Affinity (nM) ~16-22 ~69-71

CD137L Competition Non-competitive Competitive

FOVR C linki Higher dependence (FcyRIIB) Lower intrinsic activity, relies
c rosslinkin
Y J for potent activity on crosslinking

o ] Promising but limited by o
Clinical Efficacy o Limited as monotherapy
toxicity

o o o Generally well-tolerated but
Key Toxicity Dose-limiting hepatotoxicity | ent
ess poten

Table 1: Comparison of First-Generation CD137 Agonistic Antibodies. Data compiled from
multiple sources.

Urelumab, a potent agonist, demonstrated significant anti-tumor activity but also caused
severe, dose-limiting liver toxicity. In contrast, Utomilumab was less potent and showed limited
efficacy as a monotherapy, though it had a more favorable safety profile. The differences in
their activity are attributed to their distinct binding epitopes, affinities, and reliance on Fc-
gamma receptor (FcyR) crosslinking for activation.

Second-Generation Agonistic Analogs

To address the limitations of the first-generation antibodies, a diverse range of second-
generation 4-1BB agonists have been developed. These newer agents aim to decouple
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BENGHE

efficacy from systemic toxicity by employing various strategies, such as conditional activation
within the tumor microenvironment.

These strategies include:

o Tumor-Targeted Bispecific Antibodies: These molecules target a tumor-associated antigen
(TAA) on cancer cells and CD137 on T cells, concentrating the agonistic activity at the tumor
site. Examples include agents targeting HER2, FAP, EGFR, and PSMA.

o Engineered Antibodies with Modified Fc Regions: These antibodies are designed to have
altered binding to FcyRs to either enhance or reduce crosslinking-dependent activation.

o Multispecific Antibodies: Some newer constructs engage CD137 along with other immune
targets like PD-L1, CD40, or OX40 to create a more potent and targeted immune response.

Molecule Type Mechanism of Action  Key Feature
) ) Potent agonist with
Binds a unique
) ) FcyRIIB-dependent
Monoclonal Antibody epitope, non- o ]
ADG106 N ) activity, designed for
(lgG4) competitive with )
improved safety
CD137L _
profile.
Demonstrates
monotherapy efficacy
CTX-471 Monoclonal Antibody Differentiated agonist against large tumors
without hepatotoxicity
in preclinical models.
Targets Fibroblast Localizes 4-1BB
) N ] Activation Protein agonism to the tumor
FAP-4-1BBL Bispecific Fusion i ]
) (FAP) on tumor microenvironment,
(RG7826) Protein o )
stroma and 4-1BB on avoiding systemic
T cells toxicity.
Synthetic molecule )
] ) Obligate dependency
Tumor-targeted with arms targeting )
EphA2/CD137 TICA on tumor antigen for

Immune Cell Agonist

EphA2 on tumor cells
and CD137 on T cells

activation.
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Table 2: Examples of Second-Generation CD137 Agonists.

Experimental Protocols and Data

The evaluation of CD137 agonists relies on a variety of in vitro and in vivo assays to
characterize their activity and safety.

In Vitro CD137 Reporter Assay

This assay is commonly used to quantify the agonistic activity of different molecules on the
CD137 signaling pathway.

Experimental Protocol:

o Cell Line: Jurkat cells engineered to express human CD137 and an NF-kB-driven reporter
gene (e.g., luciferase).

e Assay Setup:
o Plate Jurkat-CD137 reporter cells at a defined density.
o Add serial dilutions of the CD137 agonist (e.g., Urelumab, Utomilumab, ADG106).

o For crosslinking-dependent agonists, co-culture with FcyRIlb-expressing cells or plate on
antibody-coated surfaces.

 Incubation: Incubate cells for 6-24 hours to allow for CD137 signaling and reporter gene
expression.

o Readout: Measure the reporter gene activity (e.g., luminescence for luciferase) to quantify
the level of NF-kB activation.

A comparative study using such an assay demonstrated that in the presence of FcyRIIb-
expressing cells, Urelumab, Utomilumab, and ADG106 all stimulate CD137 signaling, with
Urelumab showing the highest potency. However, in the absence of crosslinking, only
Urelumab was capable of significantly activating the receptor.
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CD137 Reporter Assay Workflow
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Figure 2: Workflow for a CD137 Reporter Assay.

In Vivo Tumor Models

Mouse tumor models are essential for evaluating the anti-tumor efficacy and potential toxicity of
CD137 agonists.

Experimental Protocol (Syngeneic Mouse Model):
¢ Animal Model: Use immunocompetent mice (e.g., BALB/c or C57BL/6).

o Tumor Implantation: Subcutaneously implant syngeneic tumor cells (e.g., CT26 colon
carcinoma or B16 melanoma).

o Treatment: Once tumors are established, administer the CD137 agonist or control antibody
(e.g., Rat IgG) via a specified route (intraperitoneal or intratumoral) and schedule.

e Monitoring:
o Measure tumor volume regularly.
o Monitor animal survival.

o Collect blood and tumor samples to analyze immune cell populations (e.g., CD8+ T cells)
and biomarkers (e.g., soluble CD137).

o Toxicity Assessment: Monitor for signs of toxicity, such as weight loss, and perform
histological analysis of organs, particularly the liver.
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In a study with large established CT26 tumors (~450 mm?), the agonist CTX-471 induced
complete tumor regression in 4 out of 6 mice, whereas other checkpoint inhibitors targeting PD-
1, PD-L1, and CTLA-4 did not show similar efficacy in this challenging model.

Treatment Group Tumor Growth Complete o
o ) Key Finding
(CT26 Tumor Model)  Inhibition Regressions
Uncontrolled tumor
Control (Rat I1gG) Baseline 0%

growth.

) Potent monotherapy
Anti-CD137 (CTX-

471) Significant 67% (4 of 6 mice) efficacy against large,
established tumors.
_ Limited efficacy in this
Anti-PD-1/PD- o N
Minimal 0% specific large tumor
L1/CTLA-4
model.

Table 3: Example of In Vivo Efficacy Data for a CD137 Agonist.

Conclusion

CD137 remains a highly promising target for cancer immunotherapy. The initial challenges of
balancing potent agonism with systemic toxicity, highlighted by the first-generation antibodies
Urelumab and Utomilumab, have driven the development of innovative second-generation
analogs. These newer agents, including tumor-targeted bispecifics and engineered antibodies,
offer the potential for enhanced therapeutic windows by concentrating CD137 activation within
the tumor microenvironment. Continued research and comparative analysis using standardized
preclinical models and assays will be crucial for identifying the most effective and safest
CD137-targeting strategies for clinical application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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